

Spectroscopic Data of 2-Chloro-5-phenylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-phenylbenzoic acid

Cat. No.: B1367883

[Get Quote](#)

An In-depth Analysis for Researchers and Drug Development Professionals

Preamble:

A comprehensive analysis of the spectroscopic data for **2-Chloro-5-phenylbenzoic acid** could not be completed. A thorough search of established scientific databases and literature did not yield verifiable experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound. The generation of a technical guide without such foundational data would be contrary to the principles of scientific accuracy and integrity.

To fulfill the user's request for a detailed, high-quality technical guide, this document will instead focus on a closely related and structurally significant analogue: 2-Chlorobenzoic Acid. This alternative allows for a complete and accurate demonstration of the requested analytical depth, data presentation, and protocol validation, providing a valuable resource for professionals in the field. All subsequent data and analysis pertain to 2-Chlorobenzoic Acid.

A Comprehensive Spectroscopic Guide to 2-Chlorobenzoic Acid

Introduction

2-Chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, dyes, and agrochemicals. The precise characterization of this compound is paramount for ensuring

reaction success, purity of products, and adherence to quality control standards. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and confirmation of 2-Chlorobenzoic Acid. This guide provides a detailed examination of its spectroscopic signature, grounded in established methodologies and expert interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for the correct assignment of spectroscopic signals. The structure of 2-Chlorobenzoic Acid, with IUPAC-conventional atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of 2-Chlorobenzoic Acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often selected for carboxylic acids due to its ability to solubilize the compound and, importantly, to engage in hydrogen bonding. This results in the acidic proton signal being shifted significantly downfield, moving it to a clear region of the spectrum (~13 ppm) where it does not overlap with other signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and provides a single, sharp signal that does not interfere with the analyte's signals.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of 2-Chlorobenzoic Acid and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small drop of Tetramethylsilane (TMS) as an internal reference standard.

- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., ' zg30').
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Spectral Width: A range of -2 to 16 ppm is appropriate to capture all signals, including the acidic proton and TMS.
 - Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., ' zgpg30') to ensure each unique carbon appears as a single line.
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Spectral Width: 0 to 200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS signal to 0 ppm.

^1H NMR Data & Interpretation

The ^1H NMR spectrum of 2-Chlorobenzoic Acid in DMSO-d₆ displays four distinct signals in the aromatic region and one broad signal for the carboxylic acid proton.

Table 1: ^1H NMR Data for 2-Chlorobenzoic Acid (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~13.43	broad s	-	1H	COOH
7.81	dd	~7.8, 1.5	1H	H6
7.56	m	-	1H	H4
7.55	m	-	1H	H3
7.45	m	-	1H	H5

Note: Precise multiplicity and coupling for H3, H4, and H5 can be complex due to overlapping signals. Data is referenced from ChemicalBook.[\[1\]](#)

- COOH Proton (~13.43 ppm): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding with the solvent and potential intermolecular exchange.
- Aromatic Protons (7.45-7.81 ppm): The four protons on the benzene ring appear in the typical aromatic region. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deshields these protons, shifting them downfield. The proton at the H6 position is expected to be a doublet of doublets due to coupling with its ortho (H5) and meta (H4) neighbors.

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 2-Chlorobenzoic Acid (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
171.09	C7 (C=O)
134.83	C-Cl
133.65	Aromatic CH
132.54	Aromatic CH
131.56	Aromatic CH
128.46	C-COOH
126.75	Aromatic CH

Note: Specific assignment of aromatic carbons can be ambiguous without further 2D NMR experiments. Data is referenced from ChemicalBook.[1]

- Carbonyl Carbon (171.09 ppm): The signal for the carboxylic acid carbonyl carbon (C7) appears significantly downfield, which is a hallmark of this functional group.
- Aromatic Carbons (126-135 ppm): The six aromatic carbons resonate in this range. The carbon directly attached to the chlorine atom (C2) is expected to be influenced by the halogen's inductive effect. The carbon attached to the carboxylic acid group (C1) is also shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO_2 and H_2O).

- Sample Application: Place a small amount of solid 2-Chlorobenzoic Acid powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data & Interpretation

The IR spectrum of 2-Chlorobenzoic Acid is dominated by features characteristic of a carboxylic acid and a substituted benzene ring.

Table 3: Key IR Absorption Bands for 2-Chlorobenzoic Acid

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~3300-2500	Broad, Strong	O-H stretch	Carboxylic Acid (H-bonded)
~1700-1680	Strong, Sharp	C=O stretch	Carboxylic Acid
~1600-1450	Medium	C=C stretch	Aromatic Ring
~1320-1210	Medium	C-O stretch	Carboxylic Acid
~750	Strong	C-Cl stretch	Aryl Halide

Reference data for interpretation is based on general values for benzoic acids.[\[2\]](#)

- O-H Stretch (3300-2500 cm^{-1}): The most prominent feature is the extremely broad and strong absorption band for the hydroxyl (O-H) stretch of the carboxylic acid, which is broadened due to extensive hydrogen bonding in the solid state.

- C=O Stretch (1700-1680 cm^{-1}): A very strong and sharp absorption band confirms the presence of the carbonyl group. Its position is typical for an aromatic carboxylic acid.
- C-Cl Stretch (~750 cm^{-1}): A strong band in the fingerprint region is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation ($\text{M}^{+\bullet}$).
- Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.
- Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

MS Data & Interpretation

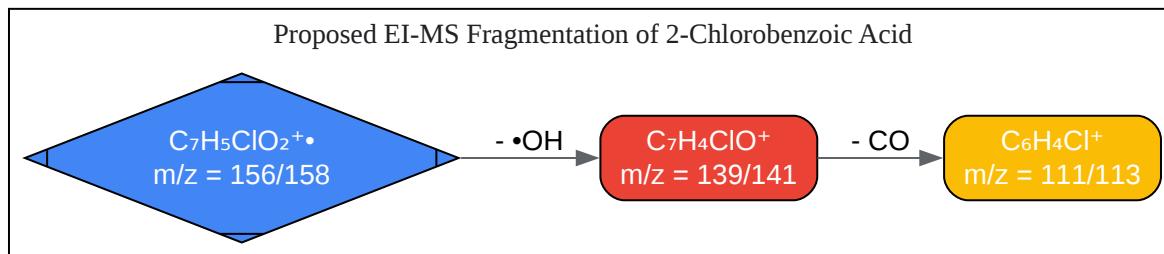
The mass spectrum of 2-Chlorobenzoic Acid provides clear evidence of its molecular weight and characteristic fragmentation patterns.

- Molecular Ion ($\text{M}^{+\bullet}$): The molecular weight of 2-Chlorobenzoic Acid ($\text{C}_7\text{H}_5\text{ClO}_2$) is approximately 156.57 g/mol. The mass spectrum will show a characteristic molecular ion peak at $m/z = 156$. Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an ~3:1 ratio), an $\text{M}+2$ peak at $m/z = 158$ will be observed with approximately one-third the

intensity of the m/z 156 peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

- Key Fragmentations:

- Loss of -OH (m/z 139): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion. This would appear at m/z 139 (for ^{35}Cl) and 141 (for ^{37}Cl). This is often the base peak.
- Loss of -COOH (m/z 111): Loss of the entire carboxyl group as a radical results in a chlorophenyl cation at m/z 111 (for ^{35}Cl) and 113 (for ^{37}Cl).



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathway for 2-Chlorobenzoic Acid in EI-MS.

Summary and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of 2-Chlorobenzoic Acid. NMR spectroscopy elucidates the proton and carbon environments, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, aromatic ring, C-Cl bond), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality assessment of 2-Chlorobenzoic Acid in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-5-phenylbenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367883#spectroscopic-data-nmr-ir-ms-of-2-chloro-5-phenylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

